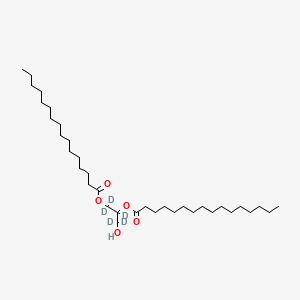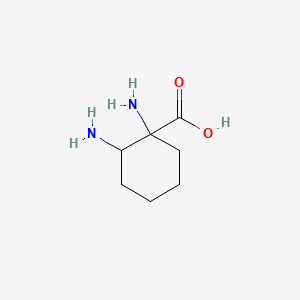
Tetrahydrocortisona-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydro Cortisone-d5, also known as (3α,5β)-3,17,21-Trihydroxypregnane-11,20-dione-d5, is a stable isotope-labeled compound. It is a derivative of cortisone, a glucocorticoid hormone involved in various physiological processes, including metabolism and immune response. The deuterium labeling in Tetrahydro Cortisone-d5 makes it particularly useful in scientific research for tracing and quantification purposes.
Aplicaciones Científicas De Investigación
Tetrahydro Cortisone-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of cortisone metabolism.
Biology: Employed in studies involving hormone regulation and signaling pathways.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of cortisone in the body.
Industry: Applied in the development of diagnostic assays and analytical methods for detecting cortisone and its metabolites.
Mecanismo De Acción
Target of Action
Tetrahydro Cortisone-d5 is a deuterium-labeled variant of Tetrahydrocortisone . Tetrahydrocortisone is a stress-induced hormone and a urinary metabolite of Cortisone . The primary target of Tetrahydro Cortisone-d5, like Cortisone, is the glucocorticoid receptor . This receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days .
Mode of Action
The mode of action of Tetrahydro Cortisone-d5 is similar to that of Cortisone. Corticosteroids like Cortisone bind to the glucocorticoid receptor, leading to changes in gene expression . The short-term effects of corticosteroids include decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation .
Biochemical Pathways
Tetrahydro Cortisone-d5, like Cortisone, is involved in the hypothalamic-pituitary-adrenal (HPA) axis . The HPA axis is a complex set of direct influences and feedback interactions among the hypothalamus, the pituitary gland, and the adrenal glands. Cortisol, the endogenous glucocorticoid, is produced in the adrenal gland through cholesterol metabolism . Tetrahydro Cortisone-d5, being a metabolite of Cortisone, is part of this biochemical pathway.
Pharmacokinetics
The pharmacokinetics of Tetrahydro Cortisone-d5 is expected to be similar to that of Cortisone. Corticosteroids are classified according to potency, mineralocorticoid effects, and duration of hypothalamic-pituitary-adrenal axis suppression . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The result of Tetrahydro Cortisone-d5’s action is expected to be similar to that of Cortisone. Cortisone and its metabolites have significant anti-inflammatory and immunosuppressive effects . These effects are beneficial in treating immune, inflammatory, and neoplastic conditions .
Análisis Bioquímico
Biochemical Properties
Tetrahydro Cortisone-d5 plays a significant role in biochemical reactions involving corticosteroid metabolism. It interacts with enzymes such as 11β-hydroxysteroid dehydrogenase (11β-HSD), which catalyzes the interconversion of active cortisol and inactive cortisone. The interaction between Tetrahydro Cortisone-d5 and 11β-HSD is crucial for understanding the regulation of cortisol levels in tissues . Additionally, Tetrahydro Cortisone-d5 can be used to study the activity of other enzymes involved in steroid metabolism, providing insights into the biochemical pathways that regulate steroid hormone levels.
Cellular Effects
Tetrahydro Cortisone-d5 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it affects the glucocorticoid receptor signaling pathway, which plays a vital role in regulating immune responses, inflammation, and cellular stress responses. By modulating the activity of 11β-HSD, Tetrahydro Cortisone-d5 can alter the local concentrations of active cortisol, thereby impacting gene expression and cellular functions . This compound is also used to investigate the effects of corticosteroid metabolism on different cell types, including immune cells, liver cells, and adipocytes.
Molecular Mechanism
The molecular mechanism of Tetrahydro Cortisone-d5 involves its interaction with 11β-HSD enzymes. This interaction leads to the conversion of Tetrahydro Cortisone-d5 to its active or inactive forms, depending on the specific isoform of 11β-HSD involved. The binding of Tetrahydro Cortisone-d5 to 11β-HSD can inhibit or activate the enzyme, thereby influencing the local concentrations of cortisol and cortisone . These changes in enzyme activity can result in alterations in gene expression and cellular responses, providing a detailed understanding of the molecular mechanisms underlying corticosteroid metabolism.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro Cortisone-d5 typically involves the reduction of cortisone using deuterium-labeled reducing agents. One common method is the catalytic hydrogenation of cortisone in the presence of deuterium gas. The reaction conditions often include a palladium or platinum catalyst under controlled temperature and pressure to ensure the incorporation of deuterium atoms into the cortisone molecule.
Industrial Production Methods
Industrial production of Tetrahydro Cortisone-d5 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to handle deuterium gas safely. Quality control measures are stringent to ensure the purity and isotopic labeling of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tetrahydro Cortisone-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of more reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Tetrahydro Cortisone-d5 can yield 11-keto derivatives, while reduction can produce more saturated analogs.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydrocortisol-d5: Another deuterium-labeled derivative of cortisol, used in similar research applications.
Tetrahydrocortisone: The non-labeled version of Tetrahydro Cortisone-d5, commonly found as a metabolite of cortisone.
Tetrahydrocorticosterone: A related compound involved in the metabolism of corticosterone.
Uniqueness
Tetrahydro Cortisone-d5 is unique due to its stable isotope labeling, which allows for precise tracing and quantification in various research applications. This feature distinguishes it from non-labeled analogs and makes it invaluable in studies requiring high accuracy and sensitivity.
Propiedades
Número CAS |
1485501-48-1 |
|---|---|
Fórmula molecular |
C21H32O5 |
Peso molecular |
369.513 |
Nombre IUPAC |
(3R,5R,8S,9S,10S,13S,14S,17R)-9,12,12-trideuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-3,17-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-15,18,22-23,26H,3-11H2,1-2H3/t12-,13-,14+,15+,18-,19+,20+,21+/m1/s1/i10D2,11D2,18D |
Clave InChI |
SYGWGHVTLUBCEM-VFFMWAQASA-N |
SMILES |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C)O |
Sinónimos |
(3α,5β)-3,17,21-Trihydroxypregnane-11,20-dione-d5; 3α,17,21-Trihydroxy-5β-pregnan-11,20-dione-d4; 5β-Pregnan-3α,17α,21-triol-_x000B_11,20-dione-d5; 5β-Tetrahydrocortisone-d5; Ba 2681-d5; NSC 76984-d5; THE-d5; Tetrahydro E-d5; Tetrahydrocompound E-d5; Uroco |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,2,3-Trichloro-4-[5-nitro-2-[4-nitro-2-(2,3,4-trichlorophenyl)phenoxy]phenyl]benzene](/img/structure/B588346.png)

![2-Chloro-4,5-dihydrobenzo[D]thiazol-6(7H)-one](/img/structure/B588351.png)
![(2,3,4,5,6-Pentafluorophenyl) 5-[[5-[[(3E)-3-hydroxyimino-2-methylbutan-2-yl]amino]-3-[2-[[(3E)-3-hydroxyimino-2-methylbutan-2-yl]amino]ethyl]pentyl]amino]-5-oxopentanoate](/img/structure/B588352.png)





